molecular formula C10H16O3 B13250643 Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate

Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate

Cat. No.: B13250643
M. Wt: 184.23 g/mol
InChI Key: BBZANISSYOEGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate (CAS 2059937-49-2) is a cyclopenta[b]furan derivative of significant interest in organic and medicinal chemistry as a versatile synthetic building block. This compound features a fused bicyclic structure combining cyclopentane and furan rings, with a molecular formula of C9H14O3 and a molecular weight of 170.21 g/mol . Its core scaffold is recognized for its application in constructing complex, biologically active molecules. A prominent application of this compound and its structural analogs is their use as key synthetic intermediates in the pharmaceutical industry. Specifically, derivatives of the hexahydro-2H-cyclopenta[b]furan scaffold are employed in the complex synthesis of prostaglandin-based Active Pharmaceutical Ingredients (APIs), such as Latanoprost and Bimatoprost . These APIs are critically important in therapeutic areas, particularly in ophthalmology for reducing intraocular pressure. The constrained bicyclic framework provides a three-dimensional structure that can mimic natural substrates, making it a valuable template in drug discovery . This compound is intended for research applications and laboratory use only. It is strictly not designed for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylate

InChI

InChI=1S/C10H16O3/c1-2-12-9(11)10-5-3-4-8(10)13-7-6-10/h8H,2-7H2,1H3

InChI Key

BBZANISSYOEGOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCC1OCC2

Origin of Product

United States

Preparation Methods

Hypervalent Iodine(III)-Mediated Oxidative Cyclization

This method employs hypervalent iodine reagents to induce tandem dehydrogenation and cycloisomerization. The synthesis begins with β-ketoesters linked to pentadiene tethers, prepared via C-alkylation of ethyl acetoacetate enolate with 2-aryl-1,4-dibromopenta-2,4-dienes.

Procedure :

  • Alkylation : Ethyl acetoacetate (0.3 mmol) reacts with 2-aryl-1,4-dibromopenta-2,4-dienes (0.3 mmol) in ethanol using NaOEt (0.4 mmol) at reflux.
  • Cyclization : The crude bromoester intermediate is treated with diacetoxyiodobenzene (PhI(OAc)₂, 0.6 mmol) and Na₂CO₃ (0.6 mmol) in refluxing ethanol for 3 hours.
  • Purification : Silica gel chromatography (Et₂O/hexanes) yields the title compound as a yellow oil.

Key Data :

  • Yield : 60–75% (depending on substituents).
  • Advantages : One-pot process, high stereoselectivity at the bridgehead carbon.
  • Limitations : Requires chromatographic purification; sensitive to substituent steric effects.

Domino Michael–O-Alkylation Followed by Oxidation

This approach involves a domino Michael addition and O-alkylation, followed by oxidation to form the furan ring.

Procedure :

  • Michael Addition : Enolates of 1,3-dicarbonyl compounds react with α-halo-α,β-unsaturated carbonyl compounds (e.g., methyl 2-bromopropenoate) in THF using DBU as a base.
  • Cyclization : Intramolecular O-alkylation forms dihydrofuran intermediates.
  • Oxidation : Chemical manganese dioxide (CMD) in methylcyclohexane oxidizes dihydrofuran to furan.
  • Esterification : The resulting carboxylic acid is treated with ethanol under acidic conditions to form the ethyl ester.

Key Data :

  • Yield : 50–68% after oxidation.
  • Advantages : Modular substrate scope; suitable for gram-scale synthesis.
  • Limitations : Multi-step process; moderate yields in oxidation step.

Aldol Condensation of Succinaldehyde Derivatives

This method utilizes aldol chemistry to construct the cyclopenta[b]furan core.

Procedure :

  • Hydrolysis : 2,5-Dimethoxytetrahydrofuran is heated in water to generate succinaldehyde.
  • Aldol Reaction : Succinaldehyde undergoes base-catalyzed aldol condensation with ethyl acetoacetate in THF or toluene.
  • Cyclization : Acidic workup promotes cyclization to form the bicyclic structure.

Key Data :

  • Yield : 45–55%.
  • Advantages : Avoids harsh oxidants; uses readily available starting materials.
  • Limitations : Requires precise control of reaction conditions to prevent polymerization.

Multi-Step Synthesis via Cyclopentane Ring Formation

This route involves sequential ring construction and functionalization.

Procedure :

  • Cyclopentane Formation : Diels-Alder reaction of dienes with electron-deficient dienophiles forms the cyclopentane ring.
  • Furan Introduction : Oxidation of a dihydrofuran intermediate (e.g., using DDQ or CMD) generates the furan moiety.
  • Esterification : The carboxylic acid intermediate is esterified with ethanol via Fischer esterification (H₂SO₄ catalyst).

Key Data :

  • Yield : 30–40% over three steps.
  • Advantages : High purity; adaptable to diverse analogues.
  • Limitations : Low overall yield due to multiple steps.

Esterification of the Corresponding Carboxylic Acid

This method starts with the preformed carboxylic acid derivative.

Procedure :

  • Synthesis of Acid : Cyclopenta[b]furan-3a-carboxylic acid is prepared via hydrolysis of nitriles or oxidation of alcohols.
  • Esterification : The acid reacts with ethanol in the presence of H₂SO₄ or DCC/DMAP to form the ethyl ester.

Key Data :

  • Yield : 85–90% for esterification step.
  • Advantages : High efficiency for final step; scalable.
  • Limitations : Requires pre-synthesized acid, which may involve complex steps.

Comparative Analysis of Methods

Method Key Reagents Yield Complexity Stereoselectivity
Hypervalent Iodine(III) PhI(OAc)₂, Na₂CO₃ 60–75% Moderate High
Domino Michael–Oxidation DBU, CMD 50–68% High Moderate
Aldol Condensation Succinaldehyde, ethyl acetoacetate 45–55% Low Low
Multi-Step Synthesis Dienophiles, DDQ 30–40% Very High High
Esterification H₂SO₄, DCC/DMAP 85–90%* Low N/A

*Yield for esterification step only.

Chemical Reactions Analysis

Types of Reactions

Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various halogenated derivatives.

Scientific Research Applications

Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural and molecular differences between ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity
This compound 2126159-47-3 C₁₀H₁₄O₃ 182.2 Bicyclic cyclopenta[b]furan, ethyl ester ≥95%
Ethyl 6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylate Not provided Not explicitly stated* Methoxy substituent at 6a position 95%
Ethyl 2-oxocyclopentanecarboxylate 517-23-7 C₈H₁₂O₃ 156.18 Monocyclic cyclopentanone, ethyl ester
3-Acetyldihydrofuran-2(3H)-one 570-08-1 C₆H₈O₃ 128.13 Dihydrofuranone ring, acetyl group

*Inferred molecular formula for the methoxy derivative: C₁₁H₁₆O₄ (based on addition of -OCH₃ to the parent compound).

Key Observations:

Cyclic Framework: The parent compound features a bicyclic hexahydro-cyclopenta[b]furan system, which enhances steric hindrance and rigidity compared to monocyclic analogs like ethyl 2-oxocyclopentanecarboxylate .

Functional Groups :

  • The ethyl ester group in the parent compound is critical for its role as a synthetic intermediate, enabling further derivatization (e.g., hydrolysis to carboxylic acids).
  • 3-Acetyldihydrofuran-2(3H)-one lacks an ester group but contains a ketone, making it more reactive toward nucleophilic additions .

Molecular Weight and Applications :

  • Higher molecular weight in the parent compound (182.2 g/mol vs. 156.18 g/mol for ethyl 2-oxocyclopentanecarboxylate) suggests differences in volatility and chromatographic behavior .
  • The methoxy derivative’s increased polarity (due to -OCH₃) may improve aqueous solubility, a property valuable in drug design .
Spectroscopic Data:
  • This compound : While direct spectroscopic data are unavailable, analogs like (1R,6aS)-ethyl 1-allyl-4-methylene-3-oxo-6-((triethylsilyl)oxy)hexahydro-1H-cyclopenta[c]furan-3a-carboxylate () provide reference points. For example:
    • ¹³C NMR : Peaks at δ 168.56 and 171.68 ppm correspond to ester carbonyls, while δ 70.58 and 80.66 ppm indicate oxygenated carbons in the furan ring .
    • HRMS : A molecular ion [M⁺] at m/z 382.2123 (calculated: 382.2176) confirms structural fidelity in related derivatives .

Biological Activity

Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate is a chemical compound that has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentafuran structure characterized by a fused ring system. The molecular formula is C12H20O3C_{12}H_{20}O_3 with a molecular weight of approximately 214.3 g/mol. The compound includes a methoxy group at the 6a position and an ethyl ester functional group, which contribute to its chemical reactivity and potential biological activity.

Structural Comparison

Compound NameStructure TypeUnique Features
Ethyl 5-methoxy-tetrahydrofuran-2-carboxylateTetrahydrofuran derivativeLacks the bicyclic structure but retains a carboxylate group
Methyl 6-methoxy-cyclopentane-1-carboxylateCyclopentane derivativeContains a methyl group instead of an ethyl group
Propyl 7-methoxy-bicyclo[4.4.0]decane-1-carboxylic acidBicyclic compoundFeatures a different ring size and additional functional groups

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. Its unique stereochemistry and functional groups allow it to participate in diverse biochemical pathways, potentially leading to specific physiological effects. Research indicates that the compound may influence cellular processes such as apoptosis, cell proliferation, and inflammation.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of this compound, highlighting its potential therapeutic applications:

  • Anticonvulsant Activity : In animal models, compounds similar to this compound have shown anticonvulsant properties. For instance, a related compound demonstrated an ED50 (effective dose for 50% of the population) lower than ethosuximide, suggesting superior efficacy in seizure control .
  • Neurotropic Effects : Studies on neurotrophic activity indicate that derivatives of this compound enhance neurite outgrowth in neuronal cultures, suggesting potential applications in neurodegenerative diseases .

Case Study 1: Anticonvulsant Screening

A recent study evaluated several derivatives of cyclopentafuran compounds for their anticonvulsant properties. The results indicated that compounds with structural similarities to this compound exhibited significant anticonvulsant effects with favorable safety profiles.

Case Study 2: Neuroprotective Effects

Research conducted on rat cortical neurons demonstrated that exposure to this compound resulted in enhanced neurite outgrowth compared to control groups treated with ethanol. This suggests that the compound may possess neuroprotective properties that could be beneficial in treating neurodegenerative conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.